Cas no 32601-89-1 (2-(bromomethyl)-6-chloroquinoxaline)
2-(bromomethyl)-6-chloroquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 2-(bromomethyl)-6-chloroquinoxaline
- Quinoxaline, 2-(bromomethyl)-6-chloro-
- 32601-89-1
- NSC144172
- DTXSID90301553
- SCHEMBL9700931
- NSC-144172
-
- Inchi: 1S/C9H6BrClN2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,5H,4H2
- InChI Key: UQYWHLIYMZADLR-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C2C=C(C=CC2=N1)Cl
Computed Properties
- Exact Mass: 255.94038
- Monoisotopic Mass: 255.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
2-(bromomethyl)-6-chloroquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039171-1g |
2-(Bromomethyl)-6-chloroquinoxaline |
32601-89-1 | 95% | 1g |
$579.82 | 2023-09-02 | |
| Chemenu | CM141750-1g |
2-(bromomethyl)-6-chloroquinoxaline |
32601-89-1 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM141750-1g |
2-(bromomethyl)-6-chloroquinoxaline |
32601-89-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Crysdot LLC | CD11144969-1g |
2-(Bromomethyl)-6-chloroquinoxaline |
32601-89-1 | 95+% | 1g |
$672 | 2024-07-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733301-1g |
2-(Bromomethyl)-6-chloroquinoxaline |
32601-89-1 | 98% | 1g |
¥4502.00 | 2024-08-02 |
2-(bromomethyl)-6-chloroquinoxaline Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(bromomethyl)-6-chloroquinoxaline
Introduction to 2-(bromomethyl)-6-chloroquinoxaline (CAS No. 32601-89-1)
2-(bromomethyl)-6-chloroquinoxaline, identified by the Chemical Abstracts Service registry number CAS No. 32601-89-1, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoxaline family, a class of molecules known for their broad spectrum of biological activities and potential applications in drug development. The presence of both bromomethyl and chloro substituents on the quinoxaline core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further functionalization.
The structure of 2-(bromomethyl)-6-chloroquinoxaline consists of a quinoxaline ring system substituted with a bromomethyl group at the 2-position and a chlorine atom at the 6-position. This specific arrangement imparts unique chemical properties that make it particularly useful in medicinal chemistry. The bromomethyl group, for instance, is highly reactive and can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, allowing for the introduction of aryl or heteroaryl groups. On the other hand, the chlorine atom at the 6-position can serve as a leaving group in nucleophilic substitution reactions, enabling further derivatization of the molecule.
In recent years, 2-(bromomethyl)-6-chloroquinoxaline has been extensively studied for its potential as a building block in the synthesis of biologically active compounds. Quinoxalines are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of halogenated substituents, such as bromomethyl and chlorine, further expands the therapeutic applications of these compounds by allowing for selective modifications that can enhance their biological activity.
One of the most notable applications of 2-(bromomethyl)-6-chloroquinoxaline is in the development of novel anticancer agents. Researchers have demonstrated that quinoxaline derivatives can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in tumor progression. For example, studies have shown that certain quinoxalines can interfere with DNA replication and repair mechanisms, leading to apoptosis or cell cycle arrest in cancer cells. The reactivity of 2-(bromomethyl)-6-chloroquinoxaline allows chemists to modify its structure in ways that can fine-tune its binding affinity to specific biological targets, thereby improving its efficacy as an anticancer drug.
Additionally, 2-(bromomethyl)-6-chloroquinoxaline has been explored as a precursor in the synthesis of antiviral compounds. Viruses rely on host cellular machinery to replicate, and quinoxalines have been found to disrupt viral replication by inhibiting essential viral enzymes or interfering with viral protein-protein interactions. The bromomethyl and chlorine substituents on 2-(bromomethyl)-6-chloroquinoxaline provide multiple sites for chemical modification, enabling the design of molecules that can selectively target viral proteins without affecting host cells. This specificity is crucial for developing effective antiviral drugs with minimal side effects.
The synthesis of 2-(bromomethyl)-6-chloroquinoxaline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of an aldehyde with a β-diketone derivative to form the quinoxaline core, followed by halogenation at specific positions using appropriate halogenating agents. The introduction of the bromomethyl group can be achieved through nucleophilic substitution or metal-catalyzed addition reactions. These synthetic strategies highlight the flexibility and adaptability of 2-(bromomethyl)-6-chloroquinoxaline as a synthetic intermediate.
In recent research, advances in computational chemistry have facilitated the design and optimization of 2-(bromomethyl)-6-chloroquinoxaline derivatives with enhanced biological activity. Molecular modeling techniques have been used to predict how different substituents affect the binding affinity and selectivity of these compounds towards their target enzymes or receptors. This computational approach has accelerated the discovery process by allowing researchers to screen large libraries of potential drug candidates before conducting experimental synthesis and biological testing.
The pharmaceutical industry has also shown interest in 2-(bromomethyl)-6-chloroquinoxaline due to its potential as a scaffold for drug discovery programs. By leveraging its reactive sites, chemists can generate diverse analogs with tailored properties for different therapeutic applications. For instance, modifications at the 2- and 6-positions can influence solubility, metabolic stability, and pharmacokinetic profiles, all critical factors for successful drug development.
Moreover, 2-(bromomethyl)-6-chloroquinoxaline has found utility in materials science beyond pharmaceutical applications. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing organic semiconductors and conductive polymers. These materials are used in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors due to their unique electronic properties.
In conclusion,2-(bromomethyl)-6-chloroquinoxaline (CAS No. 32601-89-1) is a multifunctional compound with significant potential in pharmaceutical research and industrial applications. Its reactive structure allows for diverse chemical modifications, making it an indispensable tool for synthesizing biologically active molecules with therapeutic implications ranging from oncology to virology. As research continues to uncover new applications for this compound,2-(bromomethyl)-6-chloroquinoxaline is poised to remain at the forefront of chemical innovation.
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